molecular formula C7H12N2O B145445 1-Azabicyclo[3.1.1]heptane-5-carboxamide CAS No. 133998-48-8

1-Azabicyclo[3.1.1]heptane-5-carboxamide

Cat. No. B145445
M. Wt: 140.18 g/mol
InChI Key: LHNDINWQPZMYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azabicyclo[3.1.1]heptane-5-carboxamide, also known as ABCH-5C, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of bicyclic amines and has a unique structure that makes it a promising candidate for drug development and other scientific research applications.

Mechanism Of Action

The mechanism of action of 1-Azabicyclo[3.1.1]heptane-5-carboxamide is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. Specifically, 1-Azabicyclo[3.1.1]heptane-5-carboxamide has been shown to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that plays a key role in regulating neuronal activity.

Biochemical And Physiological Effects

1-Azabicyclo[3.1.1]heptane-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, suggesting that it may have anticonvulsant properties. Additionally, 1-Azabicyclo[3.1.1]heptane-5-carboxamide has been shown to have analgesic properties, reducing pain sensitivity in animal models of pain.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Azabicyclo[3.1.1]heptane-5-carboxamide in lab experiments include its unique structure, which makes it a promising candidate for drug development and other scientific research applications. Additionally, 1-Azabicyclo[3.1.1]heptane-5-carboxamide has been extensively studied and has a well-established synthesis method, making it readily available for use in lab experiments.
However, there are also limitations to using 1-Azabicyclo[3.1.1]heptane-5-carboxamide in lab experiments. One limitation is that its mechanism of action is not fully understood, which may limit its potential applications. Additionally, 1-Azabicyclo[3.1.1]heptane-5-carboxamide may have side effects that are not yet fully understood, which could limit its use in certain applications.

Future Directions

There are a number of future directions for research on 1-Azabicyclo[3.1.1]heptane-5-carboxamide. One potential direction is to further investigate its mechanism of action, which could lead to the development of new drugs for the treatment of neurological conditions such as epilepsy and neurodegenerative diseases. Additionally, further research could be conducted to investigate the potential side effects of 1-Azabicyclo[3.1.1]heptane-5-carboxamide, which could help to identify any limitations to its use in certain applications. Finally, additional studies could be conducted to explore the potential applications of 1-Azabicyclo[3.1.1]heptane-5-carboxamide in other fields, such as materials science and catalysis.

Scientific Research Applications

1-Azabicyclo[3.1.1]heptane-5-carboxamide has been extensively studied for its potential applications as a drug candidate. It has been shown to have significant anticonvulsant and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of these conditions. Additionally, 1-Azabicyclo[3.1.1]heptane-5-carboxamide has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

133998-48-8

Product Name

1-Azabicyclo[3.1.1]heptane-5-carboxamide

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1-azabicyclo[3.1.1]heptane-5-carboxamide

InChI

InChI=1S/C7H12N2O/c8-6(10)7-2-1-3-9(4-7)5-7/h1-5H2,(H2,8,10)

InChI Key

LHNDINWQPZMYNU-UHFFFAOYSA-N

SMILES

C1CC2(CN(C1)C2)C(=O)N

Canonical SMILES

C1CC2(CN(C1)C2)C(=O)N

synonyms

1-Azabicyclo[3.1.1]heptane-5-carboxamide(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 1-azabicyclo[3.1.1]hept-5-ylcarboxylate (D4, 1.35 g, 0.0087 mole) was treated with 20M aqueous ammonia solution (25 ml) and the mixture stirred at room temperature for 2 days. The solution was saturated with potassium carbonate and shaken with chloroform (40 ml) The mixture separated into three layers. The chloroform solution contained some product, however the majority was in the middle layer. These two were combined and concentrated in vacuo and the residue then treated with toluene (60 ml) and again concentrated in vacuo to azeotrope out the water. The title compound (D12) remained as a white solid (1.07 g, 88%) m.p. 188°-1920° C.
Name
Methyl 1-azabicyclo[3.1.1]hept-5-ylcarboxylate
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

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